4-Methoxy-3-pentoxycinnamohydroxamic acid
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Overview
Description
4-Methoxy-3-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The structure of this compound includes a methoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pentoxycinnamohydroxamic acid typically involves the reaction of 4-methoxycinnamic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction can be summarized as follows:
Starting Materials: 4-Methoxycinnamic acid, hydroxylamine hydrochloride, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Procedure: The 4-methoxycinnamic acid is dissolved in the reaction medium, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The mixture is stirred and heated until the reaction is complete.
Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-3-pentoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-pentoxycinnamohydroxamic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, blocking the access of substrates and preventing the catalytic activity. This mechanism is particularly relevant in the inhibition of metalloproteases, which are involved in various biological processes such as tissue remodeling and cancer metastasis.
Comparison with Similar Compounds
4-Methoxy-3-pentoxycinnamohydroxamic acid can be compared with other hydroxamic acids and cinnamic acid derivatives:
Similar Compounds: 4-Methoxycinnamic acid, 3-Pentoxycinnamic acid, Hydroxamic acid.
Uniqueness: The presence of both methoxy and pentoxy groups in this compound provides unique chemical properties, such as enhanced chelation ability and potential biological activity.
Comparison: Compared to other hydroxamic acids, this compound may exhibit different reactivity and selectivity in chemical reactions due to its distinct functional groups.
Properties
CAS No. |
25356-85-8 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-(4-methoxy-3-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-3-4-5-10-20-14-11-12(6-8-13(14)19-2)7-9-15(17)16-18/h6-9,11,18H,3-5,10H2,1-2H3,(H,16,17)/b9-7+ |
InChI Key |
OHXHEMDRMDVRBI-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
Origin of Product |
United States |
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